Home > Products > Building Blocks P15055 > 3-Ethylbenzenesulfonamide
3-Ethylbenzenesulfonamide - 99-46-7

3-Ethylbenzenesulfonamide

Catalog Number: EVT-417232
CAS Number: 99-46-7
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Diammonium phosphate (DAP) is a widely used phosphorus fertilizer. In the context of oil and gas production, it is being researched for its potential in strengthening carbonate rocks during hydraulic fracturing. This strengthening is achieved by transforming calcite, a major component of carbonate rocks, into hydroxyapatite, a harder mineral. []
Overview

3-Ethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (SO2NH2-SO_2NH_2) attached to a benzene ring that has an ethyl substituent. This compound exhibits a range of biological activities, making it of interest in medicinal chemistry and pharmaceutical applications.

Source

3-Ethylbenzenesulfonamide can be synthesized from various starting materials, including benzenesulfonyl chloride and ethylamine. The compound is not naturally occurring but can be produced through chemical synthesis in laboratory settings.

Classification

3-Ethylbenzenesulfonamide falls under the category of sulfonamides, which are compounds containing the sulfonamide group. These compounds are often used as antibiotics and have applications in treating bacterial infections and other medical conditions.

Synthesis Analysis

Methods

The synthesis of 3-Ethylbenzenesulfonamide typically involves several steps, including:

  1. Formation of Benzenesulfonamide: Starting with benzenesulfonyl chloride, ethylamine is introduced to form 3-ethylbenzenesulfonamide through nucleophilic substitution.
  2. Purification: The crude product can be purified using recrystallization techniques from suitable solvents such as methanol or acetone to achieve high purity levels.

Technical Details

  • Reagents: Common reagents include benzenesulfonyl chloride, ethylamine, and solvents like acetone or methanol.
  • Conditions: The reaction is typically carried out under controlled temperature conditions to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-Ethylbenzenesulfonamide features:

  • A benzene ring with an ethyl group at the para position relative to the sulfonamide group.
  • The chemical formula is C9H11N1O2SC_9H_{11}N_1O_2S.

Data

  • Molecular Weight: Approximately 189.25 g/mol.
  • Melting Point: Typically ranges between 100°C to 105°C, depending on purity.
Chemical Reactions Analysis

Reactions

3-Ethylbenzenesulfonamide can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: It can react with electrophiles due to the presence of the amine group.
  2. Acid-Base Reactions: The sulfonamide group can act as a weak acid in the presence of strong bases.

Technical Details

  • The reactions are often facilitated under mild conditions to prevent degradation of the sulfonamide group.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm product formation and purity.
Mechanism of Action

Process

The mechanism of action for 3-Ethylbenzenesulfonamide involves its interaction with specific biological targets, particularly enzymes involved in bacterial folic acid synthesis. By inhibiting these enzymes, sulfonamides disrupt bacterial growth and replication.

Data

  • Target Enzymes: Dihydropteroate synthase is commonly targeted by sulfonamides.
  • Inhibition Type: Competitive inhibition occurs as the compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol, but less soluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or other transformations.
Applications

Scientific Uses

3-Ethylbenzenesulfonamide has several applications in scientific research and medicine:

  1. Antimicrobial Agents: Used in the development of new antibiotics targeting bacterial infections.
  2. Biochemical Research: Serves as a tool for studying enzyme kinetics and mechanisms in biochemical pathways.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications in various diseases due to its biological activity.
Introduction to 3-Ethylbenzenesulfonamide in Medicinal Chemistry

Historical Context of Benzenesulfonamide Derivatives in Drug Discovery

The benzenesulfonamide moiety stands as one of medicinal chemistry's most enduring and versatile scaffolds, with therapeutic applications spanning over eight decades. The foundational compound sulfanilamide (4-aminobenzenesulfonamide), first synthesized in 1906, revolutionized antimicrobial therapy following its clinical introduction in the late 1930s [1]. This discovery marked the dawn of the antibiotic era and established the sulfonamide functional group (-SO₂NH₂) as a privileged structure in drug design. The remarkable clinical success of early sulfonamide antibiotics spurred extensive chemical exploration, leading to derivatives with improved pharmacokinetic properties and expanded therapeutic applications [1].

The structural evolution of benzenesulfonamides has followed several strategic pathways: (1) N-substitution at the sulfonamide nitrogen, creating secondary sulfonamides; (2) ring functionalization at various positions, including the 3-position occupied by the ethyl group in our compound of interest; and (3) hybridization with other pharmacophores through spacer units. These modifications have yielded diverse therapeutic agents including sulfamethazine (veterinary antibacterial), sulfadiazine (toxoplasmosis treatment), carbonic anhydrase inhibitors like acetazolamide and dorzolamide (antiglaucoma agents), and more recently, kinase inhibitors targeting cancer pathways [1] [2] [4]. The enduring pharmaceutical value of this scaffold stems from its synthetic accessibility, structural modularity, and ability to engage in key hydrogen bonding interactions with biological targets through both the sulfonyl and amino groups.

Table 1: Evolution of Key Benzenesulfonamide Derivatives in Therapeutics

CompoundStructural FeaturesPrimary Therapeutic ApplicationDevelopment Era
SulfanilamideUnsubstituted benzenesulfonamideBroad-spectrum antibacterial1930s
SulfadiazineN-pyrimidinyl substitutionToxoplasmosis (with pyrimethamine)1940s
AcetazolamideThiadiazole fusionCarbonic anhydrase inhibitor (diuretic, antiglaucoma)1950s
DorzolamideThiophane-fused ring systemTopical antiglaucoma agent1990s
AL106Hydrazinyl linker to cyclic diketoneTrkA inhibitor (anti-glioblastoma)2020s

Role of 3-Ethylbenzenesulfonamide as a Scaffold for Targeted Therapeutics

3-Ethylbenzenesulfonamide represents a strategically optimized derivative where the ethyl substituent at the meta-position provides distinct advantages for molecular recognition and drug-target interactions. The ethyl group introduces a defined hydrophobic element without excessive steric bulk, enabling favorable van der Waals contacts within hydrophobic subpockets of target proteins. This modification significantly enhances the pharmacokinetic profile compared to unsubstituted benzenesulfonamides by modulating lipophilicity, thereby improving membrane permeability while maintaining aqueous solubility [2].

In rational drug design, 3-ethylbenzenesulfonamide serves as an anchor for the "tail approach" – a strategy that conjugates additional functional groups to exploit diverse binding regions within enzyme active sites. Recent structural studies demonstrate that the ethyl group occupies a specific hydrophobic cleft adjacent to the zinc coordination site in carbonic anhydrase isoforms. This positioning allows the appended "tails" to extend toward variable regions of the active site, enabling isoform selectivity [2]. For instance, in the design of TrkA inhibitors for glioblastoma, analogs featuring the 3-ethylbenzenesulfonamide core demonstrate enhanced binding affinity (Kd values in low micromolar range) compared to unsubstituted counterparts. Docking studies reveal stabilizing hydrophobic interactions between the ethyl group and residues such as Tyr359, Ser371, and Ile374 in the TrkA kinase domain [4].

The structural versatility of this scaffold is evidenced in diverse synthetic strategies: (1) Direct sulfonylation of 3-ethylaniline; (2) Pd-catalyzed coupling of 3-bromobenzenesulfonamide with ethyl reagents; and (3) Selective reduction of 3-acetylbenzenesulfonamide derivatives. Structure-Activity Relationship (SAR) studies consistently indicate that the meta-position provides optimal steric and electronic environments for substitution, with ethyl offering superior target affinity compared to methyl, propyl, or polar substituents at this position [2] [4]. Computational analyses further confirm that the ethyl group achieves an optimal balance between hydrophobic contact surface and conformational flexibility, enabling adaptation to distinct binding pockets across target classes.

Table 2: Therapeutic Applications of 3-Ethylbenzenesulfonamide Derivatives in Oncology

Cancer TypeMolecular TargetDerivative FeaturesObserved Activity
Glioblastoma (GBM)TrkA kinaseHydrazinyl-thiadiazole conjugate (AL106)IC₅₀ = 58.6 µM in U87 cells, selective cytotoxicity
Solid TumorsCarbonic Anhydrase IX (CAIX)Dual-targeting conjugates with ATR inhibitorsEnhanced efficacy in hypoxic tumor environments
Breast CancerUndefined kinase targetsThioureido-benzenesulfonamide derivativesSuperior activity to doxorubicin in MCF-7 cells
LeukemiaDihydrofolate reductasePteridine-sulfonamide conjugatesMillimolar activity, requires optimization

Research Significance in Addressing Antimicrobial Resistance and Cancer

The emergence of antimicrobial resistance (AMR) represents a critical threat to modern medicine, particularly impacting immunocompromised cancer patients. Recent epidemiological studies reveal alarming statistics: cancer patients face 2-3 times higher risk of antimicrobial-resistant infections compared to the general population, with bloodstream infections caused by vancomycin-resistant enterococci (VRE) and multidrug-resistant Pseudomonas aeruginosa occurring at rates up to five times higher [7]. The global burden of AMR is staggering, with approximately 4.71 million deaths associated with bacterial AMR in 2021 alone, including 1.14 million deaths directly attributable to resistant infections [5]. Forecast models project this could escalate to 8.22 million AMR-associated deaths annually by 2050 without effective interventions [5] [10].

In this challenging landscape, 3-ethylbenzenesulfonamide derivatives offer innovative strategies through two principal approaches: (1) Direct antimicrobial activity against resistant pathogens, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) that pose particular threats in oncology settings [3]; and (2) Dual-targeting conjugates that combine cytotoxic agents with carbonic anhydrase IX (CAIX) inhibitors for tumor-selective delivery [9]. The latter approach exploits the hypoxia-specific overexpression of CAIX in solid tumors (including glioblastoma, renal cell, and breast carcinomas) to concentrate therapeutic agents within the tumor microenvironment while sparing healthy tissues. Preliminary in vitro studies demonstrate that ATR inhibitor conjugates featuring the 3-ethylbenzenesulfonamide scaffold exhibit preferential efficacy in CAIX-overexpressing cell lines compared to CAIX-negative counterparts [9].

The intersection of AMR and cancer therapy creates a particularly vulnerable scenario for patients. Recent surveillance data indicates that 35% of bacterial infections in patients with hematological malignancies involve resistant pathogens, with particularly high resistance rates observed for third-generation cephalosporin-resistant Enterobacterales (44%), MRSA (43%), and VRE (41%) [10]. Furthermore, 65% of studies reporting mortality demonstrate higher fatality rates when infections involve resistant organisms [10]. These alarming statistics underscore the urgent need for novel therapeutic approaches. Structural innovations in 3-ethylbenzenesulfonamide chemistry directly address this need through: (1) Bypassing existing resistance mechanisms via novel modes of action; (2) Potentiating existing antibiotics through hybrid molecule design; and (3) Preserving the efficacy of cancer treatments by preventing treatment disruptions due to uncontrolled infections. The scaffold's proven versatility positions it as a critical platform for addressing these convergent global health challenges.

Table 3: Burden of Antimicrobial Resistance in Cancer Patients

Pathogen/Drug ResistancePrevalence in Cancer PatientsComparison to Non-Cancer PatientsClinical Impact
Overall AMR infections35% (hematological malignancies)1.5-3 times higherTreatment delays, higher mortality
Vancomycin-resistant Enterococci (VRE)41% (pooled prevalence)Up to 5 times higherLife-threatening bloodstream infections
Methicillin-resistant S. aureus (MRSA)43% (pooled prevalence)2-3 times higherSurgical site infections, pneumonia
Third-gen. cephalosporin-resistant Enterobacterales44% (pooled prevalence)Significantly elevatedUrinary tract and intra-abdominal infections
Carbapenem-resistant Gram-negativesIncreasing incidenceSimilar or slightly elevatedLimited treatment options, high mortality

Properties

CAS Number

99-46-7

Product Name

3-Ethylbenzenesulfonamide

IUPAC Name

3-ethylbenzenesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)

InChI Key

IDAXFFOLDRMEAO-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)S(=O)(=O)N

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.